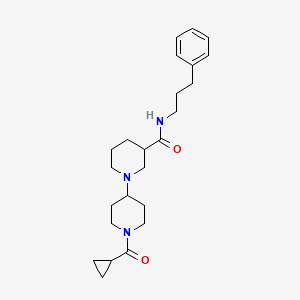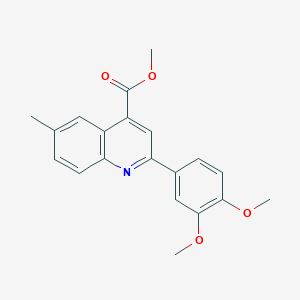![molecular formula C22H27NO2S B6102241 {3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)
{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PMPS, and it has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields. In
科学的研究の応用
PMPS has been studied for its potential applications in a number of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PMPS has been found to have an affinity for the sigma-1 receptor, which is involved in a number of cellular processes related to neuroprotection and neuroplasticity. PMPS has also been studied for its potential use as an antipsychotic drug, as it has been found to have a similar mechanism of action to other antipsychotic drugs such as haloperidol.
作用機序
PMPS is believed to act as a sigma-1 receptor agonist, which means that it binds to and activates this receptor. The sigma-1 receptor is involved in a number of cellular processes, including calcium signaling, protein folding, and lipid metabolism. By activating this receptor, PMPS may have a number of effects on cellular function and signaling pathways.
Biochemical and Physiological Effects:
PMPS has been found to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro, PMPS has been found to increase the release of acetylcholine and dopamine in rat brain slices, suggesting that it may have a role in regulating neurotransmitter release. In vivo, PMPS has been found to have antipsychotic effects in animal models of schizophrenia, as well as neuroprotective effects in models of Parkinson's disease and stroke.
実験室実験の利点と制限
One of the main advantages of PMPS is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this receptor in cellular and animal models. However, one limitation of PMPS is that it has relatively low water solubility, which can make it difficult to use in certain experimental conditions. Additionally, PMPS has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood.
将来の方向性
There are several potential future directions for research on PMPS. One area of interest is the development of more water-soluble analogs of PMPS that can be used in a wider range of experimental conditions. Additionally, further studies are needed to understand the safety and efficacy of PMPS in humans, particularly in the context of its potential use as an antipsychotic drug. Finally, there is also interest in exploring the potential use of PMPS in other areas of research, such as cancer biology and immunology, where the sigma-1 receptor has been implicated in a variety of cellular processes.
合成法
The synthesis of PMPS involves a multi-step process that begins with the reaction of 2-phenylethylamine with thioacetic acid. This reaction produces 2-phenylethylthioacetamide, which is then reacted with piperidine to form the piperidine-thioamide intermediate. Finally, the intermediate is reacted with formaldehyde to produce PMPS. The synthesis of PMPS has been optimized over the years, and there are now several different methods for producing this compound with high yield and purity.
特性
IUPAC Name |
1-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-18-22(14-12-19-8-3-1-4-9-19)13-7-15-23(17-22)21(25)16-26-20-10-5-2-6-11-20/h1-6,8-11,24H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJGJAAXOWYKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=C2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6102165.png)


![2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)

![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)
![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)